2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-(ETHYLAMINO)-7-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLAMINO)-7-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic synthesisThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLAMINO)-7-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(ETHYLAMINO)-7-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(ETHYLAMINO)-7-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Pyrazole Derivatives: Exhibiting diverse pharmacological properties.
Thiazole Derivatives: Used in various therapeutic applications
Uniqueness
2-(ETHYLAMINO)-7-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H20N6O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(ethylamino)-7-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H20N6O4S/c1-3-20-19-23-18-17(30-19)14(7-16(26)22-18)11-4-5-15(29-2)12(6-11)9-24-10-13(8-21-24)25(27)28/h4-6,8,10,14H,3,7,9H2,1-2H3,(H,20,23)(H,22,26) |
InChI Key |
NZTXIYHIYWKGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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